3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile
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Overview
Description
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile is a chemical compound characterized by the presence of a bromothiophene ring attached to a propanenitrile group via a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
3-Bromothiophene: A simpler analog with similar reactivity.
2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile: Another compound with a similar sulfanyl-propanenitrile structure.
Properties
CAS No. |
499793-74-7 |
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Molecular Formula |
C7H6BrNS2 |
Molecular Weight |
248.2 g/mol |
IUPAC Name |
3-(2-bromothiophen-3-yl)sulfanylpropanenitrile |
InChI |
InChI=1S/C7H6BrNS2/c8-7-6(2-5-11-7)10-4-1-3-9/h2,5H,1,4H2 |
InChI Key |
LRSKSSDJKUSDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1SCCC#N)Br |
Origin of Product |
United States |
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